5-Fluoro-N-(2-isopropylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Sulfonamide Formation: Reaction of the fluorinated aromatic compound with a sulfonamide precursor.
Thiophene Introduction: Incorporation of the thiophene ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of their functions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-(2-isopropylphenyl)benzamide: Shares structural similarities but differs in the presence of a bromine atom and a benzamide moiety.
5-Fluoro-N-(2-isopropylphenyl)-2-methoxybenzenesulfonamide: Similar in structure but contains a methoxy group instead of a thiophene ring.
Uniqueness
5-Fluoro-N~2~-(2-isopropylphenyl)-2-thiophenesulfonamide is unique due to the combination of its fluorine atom, isopropylphenyl group, and thiophenesulfonamide moiety
Properties
Molecular Formula |
C13H14FNO2S2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-fluoro-N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H14FNO2S2/c1-9(2)10-5-3-4-6-11(10)15-19(16,17)13-8-7-12(14)18-13/h3-9,15H,1-2H3 |
InChI Key |
MEEHIOAOYPTFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.